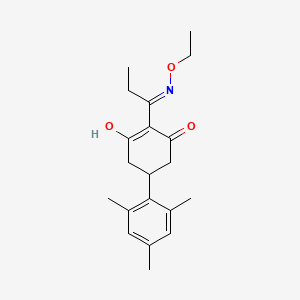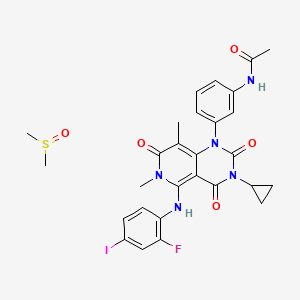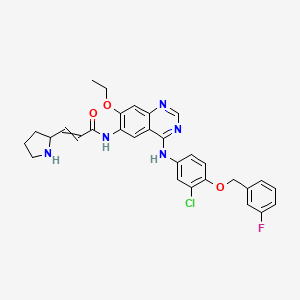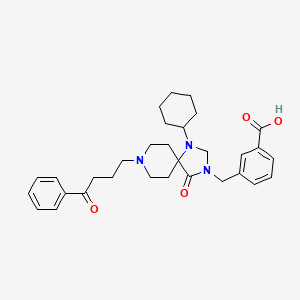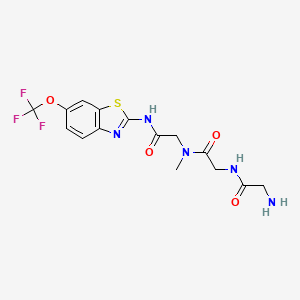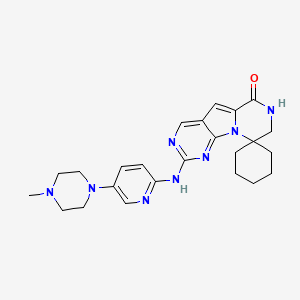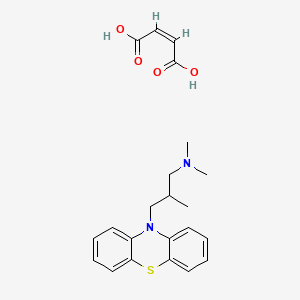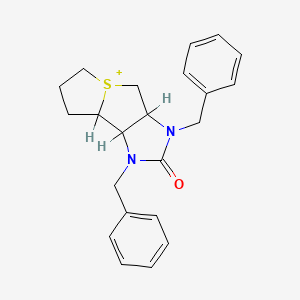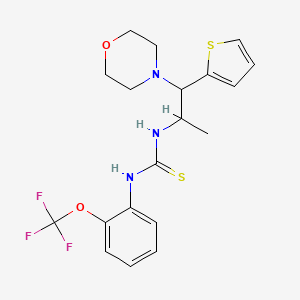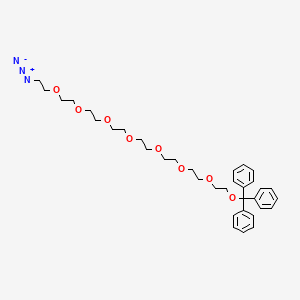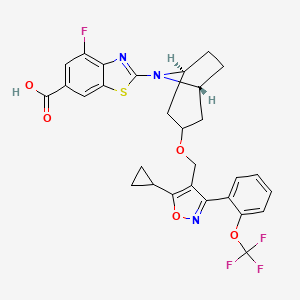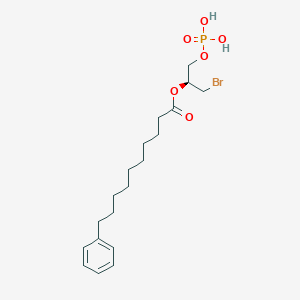
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCM-05194 is a potent Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1). UCM-05194 Shows Efficacy in Neuropathic Pain Amelioration. UCM-05194 stands out as the most potent and selective LPA1 receptor agonist described so far (Emax = 118%, EC50 = 0.24 μM, KD = 19.6 nM; inactive at autotaxin and LPA2-6 receptors).
Applications De Recherche Scientifique
Antimicrobial Properties
Research on similar compounds indicates potential antimicrobial applications. For instance, Doraswamy and Ramana (2013) synthesized compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol, which exhibited antimicrobial activity. This suggests that compounds with bromophenyl groups, similar to (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate, may have antimicrobial properties (Doraswamy & Ramana, 2013).
Dental Applications
In the field of dentistry, Sahin et al. (2009) synthesized novel dental monomers containing both phosphonic and carboxylic acid functional groups, showing promise for dental applications due to their etching properties. This indicates that (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate, which also contains phosphonic groups, could potentially be used in dental material synthesis (Sahin et al., 2009).
Synthesis of Multifunctional Compounds
Cao et al. (2013) researched the synthesis of phosphonates with brominated anthracene, leading to compounds with unique structural and fluorescent properties. This suggests that bromophenyl-containing compounds like (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate might be useful in the synthesis of multifunctional materials with potential applications in optics and materials science (Cao et al., 2013).
Polymer Applications
Fischer, Baier, and Mecking (2013) worked on the synthesis of bright emission-tuned nanoparticles using bromo and phosphine compounds. This suggests potential applications of (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate in the field of nanotechnology and polymer science for creating fluorescent materials (Fischer, Baier, & Mecking, 2013).
Bioactive and Medicinal Chemistry
Research in bioactive properties of similar compounds indicates that (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate could be of interest in medicinal chemistry. For example, the study by Colombo et al. (1984) on dopamine beta-hydroxylase inhibitors involved compounds with bromophenyl groups, highlighting the potential use of similar compounds in neuroscience and pharmacology (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
Propriétés
Numéro CAS |
2400858-74-2 |
|---|---|
Nom du produit |
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate |
Formule moléculaire |
C19H30BrO6P |
Poids moléculaire |
465.3208 |
Nom IUPAC |
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate |
InChI |
InChI=1S/C19H30BrO6P/c20-15-18(16-25-27(22,23)24)26-19(21)14-10-5-3-1-2-4-7-11-17-12-8-6-9-13-17/h6,8-9,12-13,18H,1-5,7,10-11,14-16H2,(H2,22,23,24)/t18-/m1/s1 |
Clé InChI |
IHTMTVSBHMPLJC-GOSISDBHSA-N |
SMILES |
O=C(O[C@@H](COP(O)(O)=O)CBr)CCCCCCCCCC1=CC=CC=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UCM-05194; UCM 05194; UCM05194; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



